molecular formula C14H8F3NO2 B6377065 2-Cyano-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1261686-09-2

2-Cyano-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6377065
CAS No.: 1261686-09-2
M. Wt: 279.21 g/mol
InChI Key: MFSBQMJFMSWPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-(4-trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C14H8F3NO2 and a molecular weight of 279.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyano-4-(4-trifluoromethoxyphenyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-trifluoromethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound, which is then subjected to cyclization and subsequent hydrolysis to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Cyano-4-(4-trifluoromethoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Cyano-4-(4-trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyano-4-(4-trifluoromethoxyphenyl)phenol can be compared with other similar compounds, such as:

    2-Cyano-4-(4-methoxyphenyl)phenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-Cyano-4-(4-fluorophenyl)phenol: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

    2-Cyano-4-(4-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications.

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSBQMJFMSWPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684961
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261686-09-2
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.